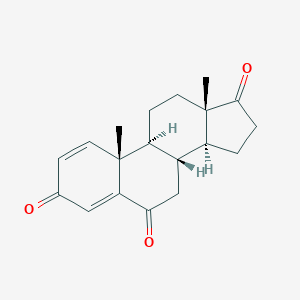

Androsta-1,4-diene-3,6,17-trione

描述

Androsta-1,4-diene-3,6,17-trione: is a synthetic steroidal compound with the molecular formula C19H22O3 . It is known for its role as an aromatase inhibitor, which means it can inhibit the enzyme responsible for converting androgens into estrogens. This compound is often used in scientific research and has applications in various fields, including medicine and chemistry .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Androsta-1,4-diene-3,6,17-trione typically involves the oxidation of androstenedione. One common method includes the use of oxidizing agents such as selenium dioxide or chromium trioxide under controlled conditions to achieve the desired transformation .

Industrial Production Methods: Industrial production of this compound often employs microbial biotransformation processes. Microorganisms such as Aspergillus species are used to convert androstenedione into this compound through enzymatic reactions. This method is preferred due to its cost-effectiveness and environmental friendliness .

化学反应分析

Types of Reactions:

Oxidation: Androsta-1,4-diene-3,6,17-trione can undergo further oxidation to form various oxidized derivatives.

Reduction: It can be reduced to form androsta-1,4-diene-3,17-dione.

Substitution: The compound can participate in substitution reactions, particularly at the carbonyl groups.

Common Reagents and Conditions:

Oxidizing Agents: Selenium dioxide, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed:

Oxidation Products: Various oxidized steroids.

Reduction Products: Androsta-1,4-diene-3,17-dione.

Substitution Products: Substituted androsta-1,4-diene derivatives.

科学研究应用

Therapeutic Applications

Aromatase Inhibition

ATD functions as an irreversible inhibitor of the aromatase enzyme, which catalyzes the conversion of androgens to estrogens. By inhibiting this enzyme, ATD can effectively lower estrogen levels while increasing testosterone levels in men. This property makes it particularly useful in treating conditions such as:

- Gynecomastia : The growth of breast tissue in men can be exacerbated by elevated estrogen levels. ATD has been shown to provide a more effective treatment for gynecomastia compared to existing therapies .

- Estrogen-dependent Cancers : Many breast cancers are driven by estrogen. Studies indicate that ATD may offer a more effective means of aromatase inhibition to combat such cancers .

Growth and Development Issues

Estrogens play a crucial role in the maturation of bones and the closure of growth plates. ATD has potential applications in treating short stature in children by delaying the closure of epiphyseal plates, thereby promoting increased height .

Athletic Performance Enhancement

ATD is often utilized by athletes for its ability to increase testosterone levels without significantly decreasing estrogen levels. This characteristic can enhance athletic performance through:

- Increased Muscle Mass : By elevating testosterone levels, ATD contributes to muscle hypertrophy and strength gains .

- Improved Recovery : Athletes recovering from severe injuries or trauma may benefit from the anabolic effects of ATD, which can shorten recovery times .

Case Study: Effects on Male Fertility

Research indicates that ATD may improve male fertility by positively influencing gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) levels. A study demonstrated significant increases in testosterone levels post-administration of ATD without a concomitant decrease in estrogen levels .

Case Study: Cancer Treatment

In a clinical setting, patients with estrogen-receptor-positive breast cancer were administered ATD as part of their treatment regimen. Results showed a marked decrease in tumor size and improved patient outcomes compared to those receiving standard aromatase inhibitors .

Summary Table of Applications

作用机制

Androsta-1,4-diene-3,6,17-trione exerts its effects by inhibiting the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. By binding to the active site of aromatase, it prevents the enzyme from catalyzing the conversion process, leading to a decrease in estrogen levels. This mechanism is particularly useful in conditions where estrogen plays a critical role, such as certain types of breast cancer .

相似化合物的比较

1,4,6-Androstatriene-3,17-dione: Another potent aromatase inhibitor with a similar mechanism of action.

Androsta-1,4-diene-3,17-dione: A related compound that also acts as an aromatase inhibitor but with different potency and specificity.

Uniqueness: Androsta-1,4-diene-3,6,17-trione is unique due to its specific structure, which allows it to effectively inhibit aromatase. Its ability to reduce estrogen levels makes it particularly valuable in both research and therapeutic applications .

生物活性

Androsta-1,4-diene-3,6,17-trione (commonly referred to as ATD) is a synthetic steroidal compound widely studied for its biological activities, particularly as an aromatase inhibitor. This article explores its mechanisms of action, metabolic pathways, and implications in various fields such as medicine and sports.

Overview of this compound

- Chemical Formula : C19H22O3

- Molecular Weight : 302.37 g/mol

- CAS Number : 72648-46-5

ATD is primarily recognized for its ability to inhibit the aromatase enzyme, which converts androgens to estrogens. This inhibition leads to decreased estrogen levels and increased concentrations of testosterone and dihydrotestosterone (DHT) in the body, making it significant in both therapeutic and athletic contexts .

The primary mechanism by which ATD exerts its biological effects involves:

- Aromatase Inhibition : By binding to the active site of the aromatase enzyme, ATD prevents the conversion of androgens (like testosterone) into estrogens. This process is crucial in conditions where estrogen is implicated, such as certain cancers .

- Hormonal Modulation : The reduction in estrogen leads to compensatory increases in testosterone levels. This hormonal shift can have various physiological effects, including muscle growth and altered fat metabolism .

Biological Activity and Effects

ATD has been studied extensively for its biological activities:

- Increased Testosterone Levels : Studies have shown that ATD significantly raises endogenous testosterone levels in humans and animals. For instance, a study reported elevated testosterone levels post-administration in horses .

- Impact on Estrogen Biosynthesis : As an irreversible inhibitor of aromatase, ATD effectively reduces estrogen biosynthesis, which is beneficial in treating estrogen-dependent conditions like breast cancer .

Metabolism and Biotransformation

The metabolism of ATD involves various pathways leading to several metabolites:

| Metabolite | Description | Detection Method |

|---|---|---|

| M1a | Androsta-1,4,6-trien-17β-ol-3-one | LC/HRMS |

| M1b | Hydroxyandrosta-1,4-dien-3-one | LC/HRMS |

| M2 | Androsta-4,6-diene-3,17-dione | GC/MS |

| M3 | Boldenone | GC/MS |

| M4 | Androsta-4,6-diene-17β-ol-3-one | GC/MS |

These metabolites are primarily detected in urine following administration. The major metabolic pathways include reduction of olefin groups and hydroxylation at various positions on the steroid structure .

Study 1: Metabolism in Horses

A comprehensive study on the metabolism of ATD in horses indicated that after administration (800 mg), several metabolites were identified in urine using LC/HRMS. The study highlighted that M1b was detectable for up to 28 hours post-administration, while other metabolites had varying detection windows .

Study 2: Human Doping Cases

In human sports contexts, ATD has been linked to doping violations due to its potent aromatase-inhibiting properties. Positive tests for ATD metabolites have been recorded in athletes using supplements containing this compound .

Applications in Medicine and Sports

ATD's ability to modulate hormonal levels has led to its exploration in various applications:

- Cancer Treatment : Its role as an aromatase inhibitor makes it a candidate for managing hormone-sensitive cancers.

- Athletic Performance Enhancement : Due to its effects on testosterone levels, ATD is often misused by athletes seeking performance enhancement.

属性

IUPAC Name |

(8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,6,17-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h5,7,9,12-14H,3-4,6,8,10H2,1-2H3/t12-,13-,14-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPQXTJWPDQYMP-IEVKOWOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(=O)C4=CC(=O)C=CC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=O)C4=CC(=O)C=C[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00993488 | |

| Record name | Androsta-1,4-diene-3,6,17-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72648-46-5 | |

| Record name | Androsta-1,4-diene-3,6,17-trione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072648465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Androsta-1,4-diene-3,6,17-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Oxo Boldione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4HGN4ER3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。